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Compound of Interest |

Compound Name: H-Ala-val-ome hcl
CAS No.: 111742-14-4
Cat. No.: B1142016
- 7

Executive Summary & Molecular Architecture

H-Ala-Val-OMe HCI (L-Alanyl-L-valine methyl ester hydrochloride) is a critical dipeptide
intermediate used frequently in the synthesis of bioactive peptides, protease inhibitors (e.g.,
elastase inhibitors), and peptidomimetics.

Unlike simple amino acids, this dipeptide presents unique challenges due to the steric bulk of
the valine side chain (

-branched) and the high propensity for diketopiperazine (DKP) formation. This guide provides a
rigorous physiochemical profile and actionable protocols to maximize yield and suppress side
reactions during its synthesis and application.

Molecular Identity[1][2][3][4]

o Systematic Name: L-Alanyl-L-valine methyl ester hydrochloride

e Formula:

e Molecular Weight: 238.71 g/mol (Salt); 202.25 g/mol (Free Base)
o Key Components:

o N-Terminus: Protonated amine (
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) stabilized by chloride counterion to prevent oxidation and polymerization.

o C-Terminus: Methyl ester (

) protecting group, reducing zwitterionic character and enhancing solubility in organic

coupling solvents.

Physicochemical Profile

The following data aggregates experimental observations for H-Ala-Val-OMe HCI and

homologous dipeptide esters.

Property

Value | Characteristic

Synthetic Implication

Physical State

White to off-white crystalline

powder

Hygroscopic; must be stored in

a desiccator.

Solubility (High)

Water, Methanol, DMSO, DMF

Excellent for solution-phase
coupling; difficult to extract

from water.

Solubility (Low)

Diethyl ether, Hexanes, DCM

(moderate)

Allows for purification via

precipitation/trituration.

Melting Point

150-160 °C (Decomposes)

Note: Varies significantly by
purity and solvent of

crystallization.

Requires mild base
(NMM/DIEA) for activation;

pKa (N-term) ~8.0-8.2 ]
avoid strong bases (NaOH) to
prevent hydrolysis.
Absorbs atmospheric water,
o ) which hydrolyzes the ester to
Hygroscopicity High

the acid (H-Ala-Val-OH) over
time.
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Critical Challenge: Diketopiperazine (DKP)
Formation

The most significant risk when working with H-Ala-Val-OMe is the formation of diketopiperazine
(cyclo-Ala-Val). The sequence Ala-Val is sterically predisposed to this cyclization, particularly
when the N-terminal amine is neutralized (free-based) in the presence of the C-terminal ester.

Mechanism of Failure

» Neutralization: Base is added to remove HCI.
¢ Nucleophilic Attack: The free N-terminal amine attacks the C-terminal ester carbonyl.
o Cyclization: Methanol is eliminated, forming the stable 6-membered DKP ring.

Prevention Strategy: Maintain the molecule as the HCI salt until the exact moment of coupling.
Use sterically hindered bases (e.g., DIPEA) and ensure the electrophile (next amino acid) is
pre-activated before adding the H-Ala-Val-OMe solution.

Visualization: DKP Formation Pathway
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Caption: The "suicide" cyclization pathway of Ala-Val dipeptide esters under basic conditions.

Experimental Protocols
Protocol A: Synthesis of H-Ala-Val-OMe HCI

Since this specific salt is often custom-made, the most robust route is the solution-phase
coupling of Boc-Ala-OH with H-Val-OMe HCI, followed by deprotection.
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Reagents:

e Boc-Ala-OH (1.0 eq)

« H-Val-OMe HCI (1.0 eq) [CAS: 6306-52-1][1][2]
« EDC-HCI (1.1 eq) / HOBt (1.1 eq)

e N-Methylmorpholine (NMM) (2.1 eq)

e Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step:

Activation: Dissolve Boc-Ala-OH, EDC, and HOBt in DCM at 0°C. Stir for 15 minutes.

e Coupling: Add H-Val-OMe HCI followed by NMM dropwise. Stir at 0°C for 1 hour, then warm
to Room Temperature (RT) overnight.

o Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid, sat.

, and brine.[3][4] Dry over
and concentrate to yield Boc-Ala-Val-OMe.

o Deprotection: Dissolve intermediate in 4M HCI in Dioxane. Stir for 30—60 minutes (monitor by
TLC).

« |solation: Evaporate solvent/HCI in vacuo. Triturate the residue with cold diethyl ether to
precipitate H-Ala-Val-OMe HCI as a white solid.

Storage: Store at -20°C under Argon.

Protocol B: Utilization in Segment Condensation

When using H-Ala-Val-OMe HCI to build a longer peptide (e.g., coupling to Fragment X-OH),
follow this "Pre-Activation” method to minimize DKP.

Workflow:
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Activate Fragment X: Dissolve Fragment X-OH (Carboxylic acid) with HATU and DIPEA in
DMF. Stir for 2 minutes.

Prepare Dipeptide: Dissolve H-Ala-Val-OMe HCI in minimal DMF.

Combine: Add the dipeptide solution to the activated Fragment X.

Neutralize: Immediately add exactly 1.0 equivalent of DIPEA to neutralize the HCI salt.

o Why? Adding base to the dipeptide before it sees the activated acid allows time for DKP
formation. Adding it in situ forces the amine to react with the activated ester (fast) rather
than cyclize (slower).

Visualization: Synthesis Workflow
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Caption: Optimized synthetic route for isolating the hydrochloride salt.

Quality Control & Characterization

Verify the identity of the synthesized salt using these parameters.
« -NMR (DMSO-

):

o Look for the Valine methyl doublets at

ppm.

o Look for the Alanine methyl doublet at
ppm.

o Critical: The Methyl Ester singlet (

) must appear at

ppm. If this is missing or shifted, hydrolysis has occurred.
e Mass Spectrometry (ESI):
o Expected

1 ~203.1 Da.

o If you see 171 Da, you have formed the DKP (loss of MeOH, 32 Da).

References

¢ Organic Syntheses. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure:
Preparation of Z-L-Phg-Val-OMe. Org.[3][5] Synth. 2013, 90, 306-315. Retrieved from [Link]

e Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side
reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9),
3102-3106. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.ptfarm.pl/pub/File/wydawnictwa/acta_pol/2007/6_07/a6%20509-516.pdf
https://en.wikipedia.org/wiki/Dimethylformamide
http://www.orgsyn.org/demo.aspx?id=60655
https://pubs.acs.org/doi/abs/10.1021/ja00764a037
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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